3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-7-10(3-4-11(17)18)8(2)16-12(15-7)9(5-13)6-14-16/h6H,3-4H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFBMCIQKCEFFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C=NN12)C#N)C)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dimethylpyrazolo[1,5-a]pyrimidine with a cyano group donor and a propanoic acid derivative . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine, with the reaction being carried out at elevated temperatures to facilitate cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit anticancer properties. For instance, compounds similar to 3-(3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid have been shown to inhibit cell proliferation in various cancer cell lines. A case study demonstrated that a related compound reduced tumor growth in xenograft models of breast cancer by targeting specific signaling pathways involved in cell survival and proliferation .
2. Neuroprotective Effects
Research has highlighted the neuroprotective potential of pyrazolo[1,5-a]pyrimidine derivatives in models of neurodegenerative diseases. A study focusing on the effects of these compounds on mitochondrial dysfunction in Parkinson's disease models found that they could reverse mitochondrial impairment and improve neuronal survival . This suggests that 3-(3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid may offer therapeutic benefits for neurodegenerative conditions.
3. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in activated macrophages. This activity is crucial for developing treatments for chronic inflammatory diseases .
Biochemical Mechanisms
The biochemical mechanisms underlying the effects of 3-(3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid involve modulation of key signaling pathways:
- Inhibition of Kinases : It has been shown to inhibit specific kinases that are often overactive in cancer cells.
- Regulation of Apoptosis : The compound can induce apoptosis in cancer cells through the activation of caspases.
Data Tables
Case Studies
Case Study 1: Anticancer Effects
A study conducted on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated their effectiveness against breast cancer cell lines. The compound was administered in varying concentrations, showing a dose-dependent reduction in cell viability and tumor growth in xenograft models.
Case Study 2: Neuroprotection in Parkinson’s Disease
In another investigation, researchers evaluated the neuroprotective effects of related compounds on neuronal cells exposed to toxins mimicking Parkinson's disease. The results indicated significant protection against cell death and improved mitochondrial function.
Mechanism of Action
The mechanism of action of 3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses .
Comparison with Similar Compounds
Substituent Variations at Position 3
*Note: Molecular formula and weight for the target compound are inferred from structural analogs.
Core Heterocycle Modifications
- Pyrazolo[1,5-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine: The triazolo[1,5-a]pyrimidine core (e.g., CAS 842955-63-9) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity compared to pyrazolo analogs . Example: 3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CAS 842955-63-9) has a molecular formula of C₁₀H₁₁N₅O₂ and molecular weight of 241.23 .
Functional Group Impact on Physicochemical Properties
- Cyano (-CN): Enhances electrophilicity and may increase metabolic stability but reduces solubility .
- Trifluoromethyl (-CF₃): Increases lipophilicity (logP) and bioavailability, as seen in Santa Cruz Biotechnology’s product (sc-346039, $188/250 mg) .
Biological Activity
3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid is C₁₂H₁₂N₄O₂, with a molecular weight of 244.25 g/mol . The compound features a pyrazolo-pyrimidine core structure that is known for various biological activities.
Biological Activity Overview
Research indicates that compounds with pyrazole derivatives exhibit significant pharmacological properties, including:
- Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR .
- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of pyrazole derivatives through inhibition of nitric oxide production and other inflammatory mediators .
- Antimicrobial Properties : Pyrazole compounds demonstrate antimicrobial activity against various pathogens, making them candidates for further development in infectious disease treatment .
Structure-Activity Relationships (SAR)
The biological efficacy of 3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid can be attributed to its structural components. The presence of cyano and dimethyl groups enhances its interaction with biological targets. Research has shown that modifications to the pyrazole ring can significantly affect the compound's potency and selectivity .
Antitumor Activity
In a study investigating the antitumor effects of pyrazole derivatives, 3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid was tested against breast cancer cell lines MCF-7 and MDA-MB-231. The compound exhibited cytotoxicity comparable to established chemotherapeutics when used in combination with doxorubicin, suggesting synergistic effects .
Anti-inflammatory Effects
Another study evaluated the anti-inflammatory properties of pyrazole derivatives. The compound was found to significantly reduce LPS-induced nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
Research on antimicrobial activity revealed that various pyrazole derivatives, including 3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid, demonstrated effective inhibition of bacterial growth in vitro. This positions the compound as a promising candidate for developing new antibiotics .
Data Table: Summary of Biological Activities
Q & A
Q. Optimization Strategies :
Q. Example Yields from Analogous Compounds :
| Compound | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivative | 62–70 | Ethanol, reflux, 5 h |
Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
Basic
Orthogonal methods are critical:
- Elemental Analysis : Confirms empirical formula (e.g., C, H, N within ±0.3% of calculated values) .
- HRMS (ESI) : Validates molecular weight (e.g., [M+H]+ observed at 254.1039 vs. calculated 254.1042) .
- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methyl protons at δ 2.1–2.5 ppm) .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., pyrazolo-pyrimidine core) .
Q. Implications :
- Low solubility at physiological pH may require formulation with co-solvents (e.g., DMSO).
- Ionization affects membrane permeability and target binding .
How can computational modeling (e.g., DFT, molecular docking) predict the interaction of this compound with enzymatic targets?
Q. Advanced
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Docking : Screens against enzyme active sites (e.g., kinases) to identify binding modes. For example, pyrazolo-pyrimidines show affinity for ATP-binding pockets .
- MD Simulations : Assess stability of ligand-receptor complexes over time .
Q. Methodology :
- Use software like AutoDock Vina or Schrödinger Suite.
- Validate with experimental IC50 values from enzymatic assays .
What experimental strategies resolve contradictions in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
Q. Advanced
- Comparative Assays : Test the compound against isozymes or orthologous targets (e.g., kinase isoforms) .
- Dose-Response Studies : Establish EC50/IC50 curves to differentiate potency from non-specific effects .
- Off-Target Screening : Use proteome-wide platforms (e.g., KINOMEscan) to identify selectivity issues .
Q. Case Study :
- Pyrazolo-pyrimidines acting as kinase inhibitors vs. receptor modulators require orthogonal assays (e.g., enzymatic vs. cell-based) .
How to design structure-activity relationship (SAR) studies to elucidate the role of substituents in modulating activity?
Q. Advanced
Q. SAR Data from Analogous Compounds :
| Derivative | IC50 (nM) | Key Substituent | Reference |
|---|---|---|---|
| 3-Cyano-5-methyl variant | 120 | Cyano at C3 | |
| 5-Phenyl variant | 450 | Phenyl at C5 |
What protocols ensure reproducibility in multi-step syntheses, particularly in controlling regioselectivity?
Q. Methodological
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
